(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 73027-06-2
VCID: VC0193288
InChI: InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+
SMILES: C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 302.2 g/mol

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid

CAS No.: 73027-06-2

VCID: VC0193288

Molecular Formula: C14H17Cl2NO2

Molecular Weight: 302.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid - 73027-06-2

Description

(E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]-3-butenoic acid, also known as 3,4-dehydrochlorambucil, is a metabolite of chlorambucil, a chemotherapy drug primarily used to treat chronic lymphocytic leukemia. As an alkylating agent, it functions by attaching alkyl groups to DNA bases, which causes DNA fragmentation and inhibits DNA synthesis and RNA transcription, thus impeding cancer cell growth. Research suggests that this compound has anticancer and antimicrobial properties.

The compound has a molecular formula of C14H17Cl2NO2 and a molecular weight of 302.2 g/mol. It is an intermediate in the β-oxidation of chlorambucil, and it has been observed to undergo this process to yield detectable concentrations of itself and substantial amounts of phenylacetic mustard in plasma. Studies have shown that (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid effectively inhibits the growth of various cancer cell lines, demonstrating significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells, similar to its parent compound, chlorambucil.

Two similar chemical compounds include 2-[Bis(2-chloroethyl)amino]acetaldehyde and Benzoic acid, m-(bis(2-chloroethyl)amino)- . 2-[Bis(2-chloroethyl)amino]acetaldehyde, also known as N,N-bis(2-chloroethyl)-glycinal, has a molecular weight of 184.06 g/mol and a molecular formula of C6H11Cl2NO . Benzoic acid, m-(bis(2-chloroethyl)amino)-, also known as N,N-bis(2-chloroethyl)-3-aminobenzoic acid, has a molecular weight of 262.13 g/mol and a molecular formula of C11H13Cl2NO2 .

CAS No. 73027-06-2
Product Name (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2 g/mol
IUPAC Name (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
Standard InChI InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+
Standard InChIKey PXOQTPQOIMSYSF-OWOJBTEDSA-N
SMILES C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl
Canonical SMILES C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl
Purity > 95%
Synonyms 3,4-dehydrochlorambucil
3,4-deshydrochlorambucil
PubChem Compound 6442054
Last Modified Apr 15 2024

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